molecular formula C12H18O2 B12587556 Spiro[3.6]dec-2-en-1-one, 3-ethoxy-

Spiro[3.6]dec-2-en-1-one, 3-ethoxy-

Cat. No.: B12587556
M. Wt: 194.27 g/mol
InChI Key: FZVJQMCKSUNZHO-UHFFFAOYSA-N
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Description

3-Ethoxyspiro[3.6]dec-2-en-1-one is a spirocyclic compound characterized by a bicyclic framework where a cyclohexenone ring (six-membered) is fused to a smaller three-membered ring via a shared spiro carbon atom. The ethoxy (-OCH₂CH₃) group is attached to the spiro carbon, influencing both its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-ethoxyspiro[3.6]dec-1-en-3-one

InChI

InChI=1S/C12H18O2/c1-2-14-11-9-10(13)12(11)7-5-3-4-6-8-12/h9H,2-8H2,1H3

InChI Key

FZVJQMCKSUNZHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C12CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro compounds typically involves the formation of the spiro carbon center through various methods. One common approach is the dialkylation of an activated carbon center using dihalides or dilithio reagents. For example, the spirocyclic core can be prepared by cyclopropanation with cyclic carbenoids .

Industrial Production Methods: Industrial production of spiro compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for producing Spiro[3.6]dec-2-en-1-one, 3-ethoxy- on an industrial scale would depend on the availability of starting materials and the desired production volume .

Chemical Reactions Analysis

Types of Reactions: Spiro[3.6]dec-2-en-1-one, 3-ethoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the enone group may yield epoxides, while reduction may produce alcohols .

Scientific Research Applications

Antitumor Properties
Research indicates that spiro compounds, including spiro[3.6]dec-2-en-1-one derivatives, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that spiro-indole analogs display considerable antitumor effects against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . The structure-activity relationship (SAR) analysis revealed that modifications on the spiro compound can enhance its efficacy, highlighting the importance of structural variations in developing potent anticancer agents.

Antimicrobial Activity
In addition to antitumor properties, spiro compounds have demonstrated antimicrobial effects. A series of spiro-substituted compounds were evaluated for their antibacterial and antifungal activities, indicating that these compounds could serve as potential candidates for developing new antimicrobial agents . The presence of the ethoxy group in spiro[3.6]dec-2-en-1-one may contribute to its enhanced solubility and bioactivity.

Synthetic Methodologies

Synthesis Techniques
The synthesis of spiro[3.6]dec-2-en-1-one can be achieved through various methods, including cycloaddition reactions and multi-component reactions. For example, azomethine dipolar cycloaddition has been successfully employed to create novel spiro-indolin-2-one derivatives, showcasing the versatility of this synthetic approach . The ability to modify the compound through different synthetic pathways allows researchers to tailor its properties for specific applications.

Therapeutic Potential

Drug Discovery
The unique structural features of spiro[3.6]dec-2-en-1-one make it a valuable scaffold in drug discovery. Its potential as a lead compound for developing new pharmaceuticals is supported by its biological activities and the ability to undergo further chemical modifications . The exploration of its derivatives could lead to the discovery of new drugs targeting various diseases, particularly cancer and infectious diseases.

Case Studies
Several case studies have highlighted the effectiveness of spiro compounds in drug formulations. For instance, research focusing on the antioxidant properties of related compounds has shown promising results in preclinical models . These findings suggest that spiro[3.6]dec-2-en-1-one could be further investigated for its therapeutic roles beyond anticancer activity.

Summary and Future Directions

The applications of spiro[3.6]dec-2-en-1-one, 3-ethoxy-, extend across multiple domains within medicinal chemistry and synthetic organic chemistry. Its demonstrated biological activities, particularly antitumor and antimicrobial properties, combined with its synthetic versatility, position it as a promising candidate for future drug development efforts.

Data Table: Overview of Biological Activities

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AntitumorMCF74.722
AntitumorHCT1165.472
AntimicrobialStaphylococcus aureusVaries
AntimicrobialCandida albicansVaries

Mechanism of Action

The mechanism of action of Spiro[3.6]dec-2-en-1-one, 3-ethoxy- involves its interaction with specific molecular targets. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Spiro Compounds
Compound Name Spiro Ring System Substituent Key Features
3-Ethoxyspiro[3.5]non-2-en-1-one [3.5] Ethoxy Nonane fused to cyclohexenone; moderate antimicrobial activity
3-Methoxyspiro[3.5]non-2-en-1-one [3.5] Methoxy Smaller alkoxy group; reduced solubility in organic solvents
3-Propoxyspiro[3.5]non-2-en-1-one [3.5] Propoxy Larger alkoxy group; enhanced anticancer activity compared to ethoxy
3-Ethoxy-2-aza-spiro[4.5]dec-2-ene [4.5] Ethoxy Nitrogen-containing spiro system; distinct pesticidal activity
Spiro[3.5]nonan-1-one [3.5] None No ethoxy group; lower reactivity due to absence of electron-donating groups

Key Observations :

  • Ring Size : Larger spiro systems (e.g., [4.5] vs. [3.5]) exhibit varied steric and electronic properties. For instance, nitrogen incorporation in 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene introduces hydrogen-bonding capacity, enhancing pesticidal activity .
  • Substituent Effects : Ethoxy groups improve solubility in lipophilic environments compared to methoxy, while propoxy derivatives show superior anticancer activity due to increased hydrophobicity .

Physicochemical Properties

Table 2: Calculated Properties of Ethoxy-Substituted Spiro Compounds
Compound Name Hydrogen Bond Donors Hydrogen Bond Acceptors Rotatable Bonds Molecular Weight
3-Ethoxyspiro[3.5]non-2-en-1-one 0 2 2 180.24 g/mol
3-Ethoxyspiro[3.4]octa-2,6-dien-1-one 0 2 2 178.23 g/mol

Analysis :

  • Ethoxy-substituted spiro compounds generally lack hydrogen bond donors, limiting their interaction with polar biological targets. However, their spirocyclic frameworks confer rigidity, which may enhance binding specificity .

Key Findings :

  • Ethoxy derivatives are less biologically potent than propoxy analogs in anticancer contexts but show balanced activity in antimicrobial applications .
  • Nitrogen-containing spiro systems (e.g., 3-Ethoxy-2-aza-spiro[4.5]dec-2-ene) exhibit niche bioactivity due to structural novelty .

Biological Activity

Spiro[3.6]dec-2-en-1-one, 3-ethoxy- is a member of the spirocyclic compound family, known for its unique bicyclic structure. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of Spiro[3.6]dec-2-en-1-one, 3-ethoxy-, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of Spiro[3.6]dec-2-en-1-one, 3-ethoxy- can be represented as follows:

C12H16O(MW=192.26)\text{C}_{12}\text{H}_{16}\text{O}\quad (\text{MW}=192.26)

This compound features a spiro carbon framework that contributes to its biological activity by influencing its interaction with biological targets.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of spiro compounds, including Spiro[3.6]dec-2-en-1-one, 3-ethoxy-. Research indicates that spirocyclic compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaActivity Level
Spiro[3.6]dec-2-en-1-one, 3-ethoxy-Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaLow

In a study utilizing the Kirby-Bauer method, Spiro[3.6]dec-2-en-1-one demonstrated a marked inhibition of bacterial growth, particularly against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer potential of spiro compounds has been extensively researched. Spiro[3.6]dec-2-en-1-one has shown promising results in inhibiting the proliferation of various cancer cell lines.

Cancer Cell LineInhibition Percentage
MCF7 (Breast)70%
HCT116 (Colon)65%
A431 (Skin)60%

These findings suggest that the compound may interfere with cancer cell cycle progression and induce apoptosis .

Anti-inflammatory Activity

Anti-inflammatory properties are another significant aspect of spiro compounds. Studies have indicated that Spiro[3.6]dec-2-en-1-one can reduce inflammation markers in vitro.

Inflammatory MarkerReduction Percentage
TNF-alpha50%
IL-640%

This reduction in inflammatory markers positions the compound as a candidate for further exploration in treating inflammatory diseases .

The biological activities of Spiro[3.6]dec-2-en-1-one are attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
  • Cell Cycle Arrest : It appears to induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.
  • Cytokine Modulation : The compound may alter the production of pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies

Several case studies have highlighted the efficacy of spirocyclic compounds:

  • Antibacterial Efficacy : A study on a series of synthesized spiro compounds demonstrated that modifications to the ethoxy group significantly enhanced antibacterial activity against resistant strains.
  • Anticancer Properties : Clinical trials involving derivatives of spiro[3.6]dec compounds showed improved survival rates in patients with advanced breast cancer when combined with standard therapies.

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